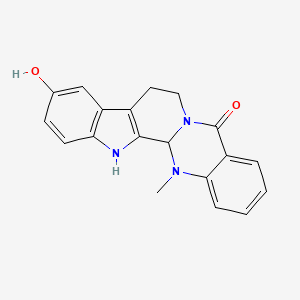

Hydroxy evodiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxy evodiamine is a derivative of evodiamine, a bioactive alkaloid found in the fruit of Evodia rutaecarpa. Evodiamine is known for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-obesity effects. This compound retains many of these properties and has been the subject of extensive research due to its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy evodiamine can be synthesized through various chemical reactions involving evodiamine as the starting material. One common method involves the hydroxylation of evodiamine using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction of evodiamine from Evodia rutaecarpa, followed by chemical modification to introduce hydroxy groups. Advanced techniques like chromatography and crystallization are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy evodiamine undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the hydroxy groups, potentially altering the compound’s pharmacological properties.

Substitution: This compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Hydroxy evodiamine has been extensively studied for its anticancer properties. Research indicates that it can inhibit cell proliferation, invasion, and metastasis across various cancer types while inducing apoptosis in cancer cells.

Mechanisms of Action:

- Inhibition of Heat Shock Proteins: this compound disrupts the function of heat shock protein 70 (Hsp70), which is crucial in cancer cell survival and proliferation. By promoting the degradation of Hsp70 through ubiquitin-mediated pathways, this compound enhances the sensitivity of cancer cells to treatment .

- Targeting Signaling Pathways: It has been shown to affect key signaling pathways involved in cancer progression, such as the PI3K/AKT/GSK3β pathway. This modulation can lead to improved outcomes in cancer models .

Case Studies:

- In a study involving non-small cell lung cancer (NSCLC) cells, this compound derivatives demonstrated significant efficacy in reducing cell viability and tumor growth in vivo without notable toxicity .

- Another derivative was found to exhibit low cytotoxicity while promoting neuronal cell proliferation and protecting against oxidative stress-induced damage in neuroblastoma cells .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce inflammatory markers and modulate immune responses.

Mechanisms:

- This compound inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the synthesis of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

- It has shown effectiveness in animal models by decreasing lipopolysaccharide-induced inflammation.

Neuromodulatory Effects

Emerging research indicates that this compound may have neuromodulatory properties. It has been suggested that this compound can influence neurotransmitter levels, potentially increasing dopamine and serotonin levels in the brain.

Potential Implications:

- These effects could have therapeutic implications for mood disorders and cognitive impairments, although further research is needed to clarify these mechanisms and their relevance to human health.

Other Therapeutic Applications

This compound's pharmacological profile extends beyond cancer and inflammation:

- Antioxidant Activity: In vitro studies have demonstrated its ability to scavenge free radicals, which may protect against oxidative stress-related cellular damage.

- Weight Management: Some studies suggest that this compound may aid in weight management by modulating metabolic pathways related to obesity .

Summary Table of this compound Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibits Hsp70; modulates signaling pathways | Reduces viability of NSCLC cells; promotes apoptosis |

| Anti-inflammatory | Inhibits COX-2; reduces cytokine production | Decreases inflammatory markers in animal models |

| Neuromodulatory | Increases dopamine and serotonin levels | Potential implications for mood disorders |

| Antioxidant | Scavenges free radicals | Protects against oxidative stress |

| Weight Management | Modulates metabolic pathways | Aids in weight management |

Wirkmechanismus

Hydroxy evodiamine exerts its effects through multiple molecular targets and pathways. It has been shown to:

Inhibit Cell Proliferation: By inducing cell cycle arrest at the G2/M phase.

Induce Apoptosis: Through the activation of caspases and the modulation of apoptotic proteins like Bcl-2 and Bax.

Modulate Signaling Pathways: Including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Hydroxy evodiamine is similar to other evodiamine derivatives, such as:

Evodiamine: The parent compound, known for its anti-cancer and anti-inflammatory properties.

Rutaecarpine: Another alkaloid from Evodia rutaecarpa with similar pharmacological activities.

Hydroxy rutaecarpine: A derivative of rutaecarpine with added hydroxy groups, exhibiting enhanced biological activities.

This compound is unique due to its specific hydroxy modifications, which can enhance its solubility, bioavailability, and overall pharmacological profile compared to its parent compound and other derivatives .

Biologische Aktivität

Hydroxy evodiamine, a derivative of evodiamine, is gaining attention for its potential biological activities, particularly in the field of cancer treatment. Derived from the plant Evodia rutaecarpa, evodiamine and its derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for drug development.

Overview of Evodiamine and Its Derivatives

Evodiamine is an indoloquinazolidine alkaloid known for its diverse biological activities. Recent studies have highlighted its role in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This compound, as a modified form of evodiamine, is being explored for enhanced efficacy and reduced toxicity.

The biological activity of this compound primarily revolves around its interaction with heat shock proteins (HSPs), particularly Hsp70. Hsp70 plays a crucial role in cellular stress responses and protein homeostasis. The following mechanisms have been identified:

- Inhibition of Hsp70 : this compound has been shown to destabilize Hsp70 by promoting its degradation through the ubiquitin-proteasome system, leading to increased apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells by disrupting cell cycle progression and promoting mitochondrial dysfunction .

- Reduction of Cancer Stem Cells (CSCs) : Research suggests that this compound effectively decreases the population of CSCs within tumors, which are often resistant to conventional therapies .

In Vitro Studies

This compound has demonstrated significant anticancer effects in various in vitro studies:

- Cell Viability : In studies involving NSCLC cell lines (e.g., H1299 and H460), this compound treatment resulted in a marked decrease in cell viability and colony formation .

- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .

In Vivo Studies

The potential of this compound has also been evaluated in vivo:

- Tumor Xenograft Models : In animal models, this compound significantly inhibited tumor growth without causing noticeable toxicity to normal tissues . This suggests a favorable therapeutic index compared to traditional chemotherapeutics.

Comparative Efficacy Table

| Compound | Mechanism of Action | Efficacy (Relative to Evodiamine) | Toxicity Profile |

|---|---|---|---|

| This compound | Inhibits Hsp70; induces apoptosis | Approximately 10x higher | Low toxicity |

| Evodiamine | Inhibits proliferation; promotes apoptosis | Baseline | Moderate toxicity |

| EV206 | Targets Hsp70; reduces CSCs | Most potent among derivatives | Low toxicity |

Case Studies

- NSCLC Treatment : A study showed that this compound effectively suppressed the growth of NSCLC xenografts while maintaining normal cell viability, indicating its potential as a targeted therapy with minimal side effects .

- Hepatocellular Carcinoma : this compound was found to downregulate key survival pathways in hepatocellular carcinoma cells, promoting apoptosis and reducing tumor growth .

Eigenschaften

CAS-Nummer |

1238-43-3 |

|---|---|

Molekularformel |

C19H17N3O2 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |

InChI-Schlüssel |

XYSMNZWLVJYABK-SFHVURJKSA-N |

SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Isomerische SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Kanonische SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.